2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline
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Overview
Description
2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline is a complex organic compound characterized by its unique structure, which includes chloro, dimethylamino, and azoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(dimethylamino)aniline with a chlorinating agent to introduce the chloro group. This is followed by the formation of the azoxy linkage through a reaction with an appropriate nitrosating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azoxy linkage, resulting in the formation of amines.
Substitution: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the chloro and dimethylamino groups can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azoxy-containing anilines and chloro-substituted aromatic amines. Examples are:
- 2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline
- 4-Chloro-3-(dimethylamino)aniline
- 2,4-Dichloroaniline
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651713-87-0 |
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Molecular Formula |
C16H18Cl2N4O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[3-chloro-4-(dimethylamino)phenyl]-[3-chloro-4-(dimethylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C16H18Cl2N4O/c1-20(2)15-7-5-11(9-13(15)17)19-22(23)12-6-8-16(21(3)4)14(18)10-12/h5-10H,1-4H3 |
InChI Key |
OAXQVVRVWTYPJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)N(C)C)Cl)[O-])Cl |
Origin of Product |
United States |
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